molecular formula C15H16N2O4S B14693070 Benzenamine, N,N-dimethyl-4-[[(4-nitrophenyl)sulfonyl]methyl]- CAS No. 33933-61-8

Benzenamine, N,N-dimethyl-4-[[(4-nitrophenyl)sulfonyl]methyl]-

Cat. No.: B14693070
CAS No.: 33933-61-8
M. Wt: 320.4 g/mol
InChI Key: BCCTZPWUXQBTQP-UHFFFAOYSA-N
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Description

Benzenamine, N,N-dimethyl-4-[[(4-nitrophenyl)sulfonyl]methyl]- is a complex organic compound with significant applications in various fields It is known for its unique chemical structure, which includes a benzenamine core with dimethyl and nitrophenylsulfonyl groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, N,N-dimethyl-4-[[(4-nitrophenyl)sulfonyl]methyl]- typically involves multiple steps, starting with the preparation of the benzenamine core. The process includes:

    Nitration: Introduction of a nitro group to the benzene ring.

    Sulfonation: Addition of a sulfonyl group to the nitrophenyl ring.

    Methylation: Introduction of methyl groups to the benzenamine core.

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical reactors where the above reactions are carried out under controlled conditions. The use of catalysts and specific reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Benzenamine, N,N-dimethyl-4-[[(4-nitrophenyl)sulfonyl]methyl]- undergoes various chemical reactions, including:

    Oxidation: Conversion of the amine group to nitro or other oxidized forms.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Replacement of functional groups on the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Halogenation reagents like chlorine or bromine under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitrobenzenes, while reduction can produce aniline derivatives.

Scientific Research Applications

Benzenamine, N,N-dimethyl-4-[[(4-nitrophenyl)sulfonyl]methyl]- has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Benzenamine, N,N-dimethyl-4-[[(4-nitrophenyl)sulfonyl]methyl]- exerts its effects involves interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, altering the function of these targets and leading to various biological effects. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Benzenamine, N,N-dimethyl-4-nitro-: Similar structure but lacks the sulfonyl group.

    Benzenamine, N-methyl-4-nitro-: Contains only one methyl group.

    Benzenamine, N,N-dimethyl-4-(phenylazo)-: Contains an azo group instead of the sulfonyl group.

Uniqueness

Benzenamine, N,N-dimethyl-4-[[(4-nitrophenyl)sulfonyl]methyl]- is unique due to the presence of both nitrophenyl and sulfonyl groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in specific research and industrial applications.

Properties

CAS No.

33933-61-8

Molecular Formula

C15H16N2O4S

Molecular Weight

320.4 g/mol

IUPAC Name

N,N-dimethyl-4-[(4-nitrophenyl)sulfonylmethyl]aniline

InChI

InChI=1S/C15H16N2O4S/c1-16(2)13-5-3-12(4-6-13)11-22(20,21)15-9-7-14(8-10-15)17(18)19/h3-10H,11H2,1-2H3

InChI Key

BCCTZPWUXQBTQP-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)CS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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